molecular formula C19H19ClN4O3 B2986617 N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1113106-31-2

N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2986617
CAS No.: 1113106-31-2
M. Wt: 386.84
InChI Key: KNYVACHYMVHVRL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 2-oxopyridinone scaffold and a tert-butyl acetamide group.

Properties

IUPAC Name

N-tert-butyl-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-19(2,3)22-15(25)11-24-10-13(6-9-16(24)26)18-21-17(23-27-18)12-4-7-14(20)8-5-12/h4-10H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVACHYMVHVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a tert-butyl group, an oxadiazole moiety, and a pyridine derivative. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity
Compounds containing the oxadiazole ring have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate broad-spectrum antimicrobial activity against various bacterial strains . The specific compound may share similar properties due to its structural components.

2. Antitumor Activity
Research has indicated that oxadiazole derivatives can possess antitumor effects. A study highlighted the cytotoxic activity of certain 1,3,4-oxadiazole compounds against cancer cell lines, suggesting that modifications in the chemical structure can enhance their efficacy . The presence of the 4-chlorophenyl group in this compound may contribute to its potential as an antitumor agent.

3. Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented in several studies. For example, thiazole and oxadiazole derivatives have shown promise in models of picrotoxin-induced seizures . The structure of this compound may facilitate similar effects.

Case Studies

Several case studies have explored the biological effects of oxadiazole-containing compounds:

  • Antimicrobial Study : A recent investigation demonstrated that certain 1,3,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli. The modifications in the side chains were crucial for enhancing activity .
  • Antitumor Efficacy : In vitro studies on various cancer cell lines revealed that some oxadiazole derivatives had IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
  • Anticonvulsant Activity : A compound structurally similar to this compound was tested in a pentylenetetrazole (PTZ) model and showed effective seizure protection comparable to standard anticonvulsants .

Data Table

Activity TypeCompound TestedIC50 Values (µM)Reference
Antimicrobial1,3,4-Oxadiazole Derivative5.0 - 15.0
AntitumorOxadiazole Analog<10
AnticonvulsantSimilar Oxadiazole Compound18.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Containing Analogs

Compounds sharing the 1,2,4-oxadiazole core and acetamide side chains (e.g., 11g, 11h, 11i from ) exhibit distinct substituent-dependent properties:

Compound Name Substituents (R1, R2) Melting Point (°C) HPLC Purity Isomer Ratio (NMR) Molecular Weight (g/mol)
11g () 4-Cl-C6H4, 4-Cl-C6H4-O 133.4–135.8 99.9% 4:1 ~434.3
11h () C6H5, 4-Cl-C6H4-O 108.3–109.5 99.8% 3:1 ~406.8
11i () 4-Cl-C6H4, 4-Me-C6H4-O 133.5–134.3 99.7% 3:1 ~414.3
Target Compound (Hypothesized) 4-Cl-C6H4, 2-oxopyridinone N/A N/A N/A ~386.8 (estimated)

Key Observations :

  • The tert-butyl group in the target compound may improve metabolic stability compared to isopropyl analogs (e.g., 11g–11i) .
  • The 4-chlorophenyl group, common in 11g and the target compound, correlates with higher melting points (>130°C), suggesting stronger intermolecular interactions .
Pyridinone Derivatives

Compounds with 2-oxopyridinone scaffolds, such as the patent-derived tert-butyl alaninate ester (), highlight the role of pyridinone in kinase inhibition:

Compound Name Substituents Biological Activity Molecular Weight (g/mol)
Patent Compound () Difluorobenzoyl, alaninate p38 MAP kinase inhibition ~580.4
Target Compound 4-Cl-C6H4, oxadiazole Unknown (structural analog) ~386.8

Key Observations :

Tert-Butyl Acetamide Derivatives

Analogous tert-butyl acetamides () demonstrate variability in core structures and substituents:

Compound Name (Source) Core Structure Substituents Molecular Weight (g/mol)
N-(tert-butyl)-2-(4-chlorophenyl)-... () Pyrrolidinone Propyl, 4-Cl-C6H4 362.2
M212-1363 () 2-oxopyridinone Cyclopropyl, 3-ethylphenyl 364.4
M212-1365 () 2-oxopyridinone Cyclopropyl, 3-isopropylphenyl 378.4
Target Compound 2-oxopyridinone 4-Cl-C6H4, oxadiazole ~386.8

Key Observations :

  • The pyrrolidinone core in introduces conformational rigidity absent in the target compound’s pyridinone system .

Research Findings and Trends

Physicochemical Properties
  • Lipophilicity : The 4-chlorophenyl group increases logP values, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Isomerism : Rotameric isomerism observed in compounds (e.g., 11g, 11h) suggests dynamic conformational behavior, which may influence binding kinetics .

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